3-(Pentafluorosulfanyl)phenylboronic acid
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Overview
Description
Scientific Research Applications
Organocatalysis in Synthesis
3,5-Bis(pentafluorosulfanyl)phenylboronic acid has been utilized as an effective organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds having terminal alkynes, showcasing its potential as a lipophilic and sterically demanding alternative to traditional NO2 group in catalyst design (Yang et al., 2012).
Structural and Physicochemical Studies
Phenylboronic acids, including those with substituents like (trifluoromethoxy) groups, have been characterized for their structural, physicochemical, and antimicrobial properties. Such studies provide insights into the influence of substituents on acidity and molecular interactions (Adamczyk-Woźniak et al., 2021).
Catalysis in Organic Reactions
Various phenylboronic acid derivatives have been shown to catalyze significant organic transformations. For instance, 3,5-Bis(perfluorodecyl)phenylboronic acid demonstrated green catalytic properties for direct amide condensation reactions (Ishihara et al., 2001), and pentafluorophenylboronic acid was used in regioselective coupling reactions under ambient conditions (McCubbin et al., 2010).
Material Science and Nanotechnology
In material science, phenyl boronic acids have been employed in the synthesis of covalent organic frameworks (COFs), demonstrating their potential in creating rigid porous architectures with high thermal stability and surface areas (Côté et al., 2005). Additionally, their use in the development of glucose-responsive polymeric nanoparticles highlights their applications in responsive drug delivery systems (Ma & Shi, 2014).
Bioisosteric Applications
The pentafluorosulfanyl group has been recognized for its bioisosteric replacement potential, offering unique physical and chemical properties for the development of novel molecules with improved druglike characteristics (Sowaileh et al., 2017).
Mechanism of Action
Target of Action
3-(Pentafluorosulfanyl)phenylboronic acid, also known as [3-(pentafluoro-lambda6-sulfanyl)phenyl]boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is crucial for the successful formation of carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Safety and Hazards
Phenylboronic acid is harmful if swallowed . It is advised not to eat, drink, or smoke when using this product . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If swallowed, it is advised to call a POISON CENTER or doctor/physician .
Future Directions
Phenylboronic acid derivatives are being explored for more versatile diagnostic and therapeutic targets . The topics reviewed include PBA-mediated targeting to sialic acid (SA) as a methodology relevant to tumor diagnosis and treatment . Other drug delivery systems, including those for siRNA and insulin, in which PBA has a unique role in physicochemical signal transduction, are also being summarized .
Properties
IUPAC Name |
[3-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWXZNLETFLFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(F)(F)(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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